

A Comparative Guide: Amiselimod vs. Ozanimod in Colitis Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amiselimod**

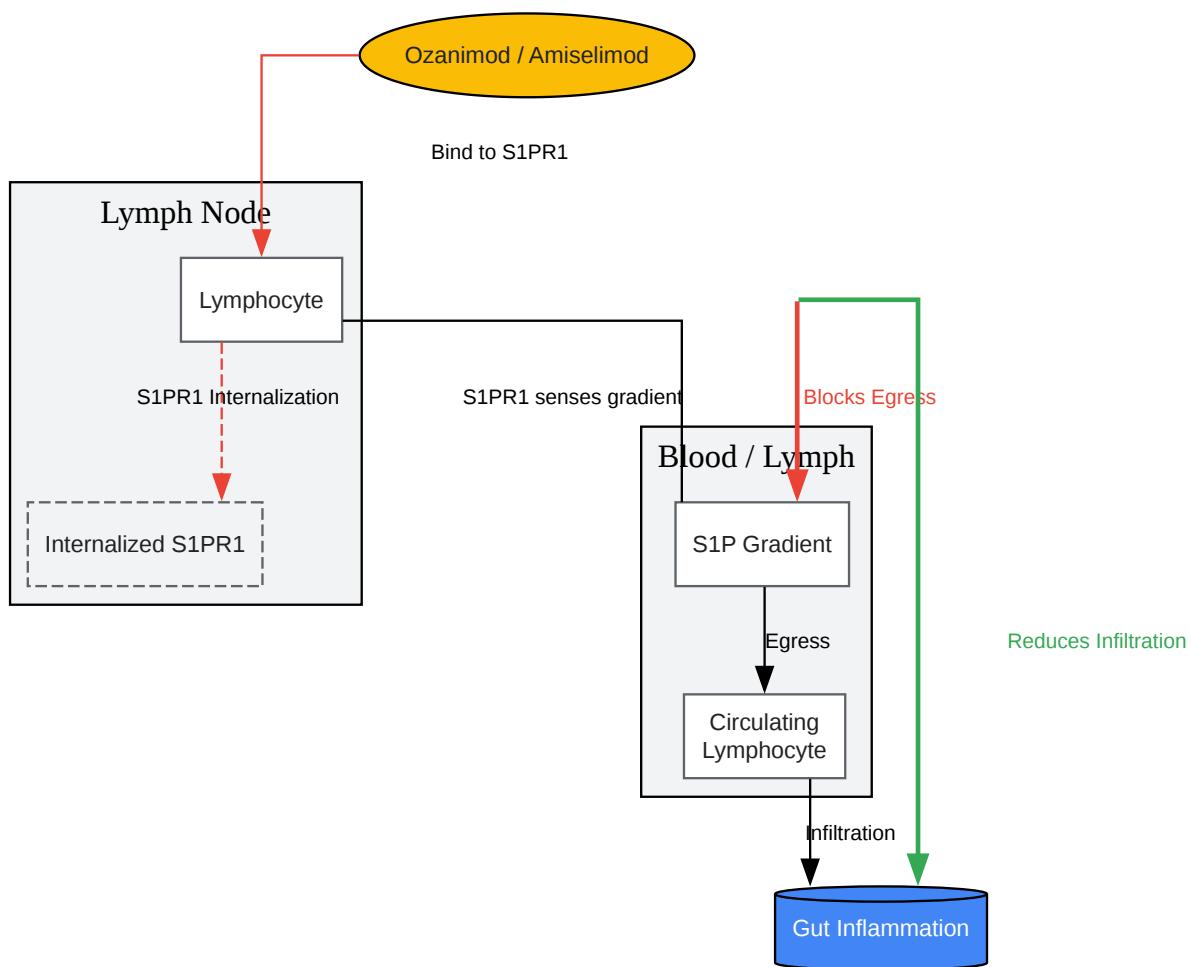
Cat. No.: **B1664909**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Sphingosine-1-Phosphate (S1P) receptor modulators, **amiselimod** and ozanimod, based on available experimental data from colitis models. Both agents represent a significant advancement in oral therapies for inflammatory bowel disease (IBD), particularly ulcerative colitis (UC), by targeting lymphocyte trafficking.

Mechanism of Action: Targeting Lymphocyte Egress


Both **amiselimod** and ozanimod are small molecule drugs that function as S1P receptor modulators. The core mechanism involves preventing the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate the intestinal mucosa and propagate inflammation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Sphingosine-1-phosphate is a signaling lipid that binds to five G protein-coupled receptors (S1PR1-5).[\[4\]](#)[\[5\]](#) The S1P concentration gradient between lymph nodes and the bloodstream is crucial for lymphocyte trafficking.[\[3\]](#)[\[4\]](#) S1P receptor modulators act as functional antagonists; they bind to S1P receptors on lymphocytes, primarily S1P receptor subtype 1 (S1P1), causing the receptor to be internalized and degraded.[\[2\]](#)[\[6\]](#) This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

While both drugs target this pathway, they exhibit nuanced receptor selectivity:

- **Ozanimod:** Binds with high affinity to S1P1 and S1P5.[7][9][10] It has minimal to no activity on S1P2, S1P3, and S1P4, which may limit certain off-target effects.[10]
- **Amiselimod:** Also a selective S1P receptor modulator with high affinity for S1P1 and S1P5. [11][12][13]

This shared mechanism of targeting S1P1 and S1P5 suggests a similar approach to reducing gut inflammation.[11]

[Click to download full resolution via product page](#)

Caption: S1P receptor modulator mechanism of action.

Preclinical Efficacy in Colitis Models

Direct head-to-head preclinical studies are limited. However, individual studies demonstrate the efficacy of both compounds in established murine models of colitis.

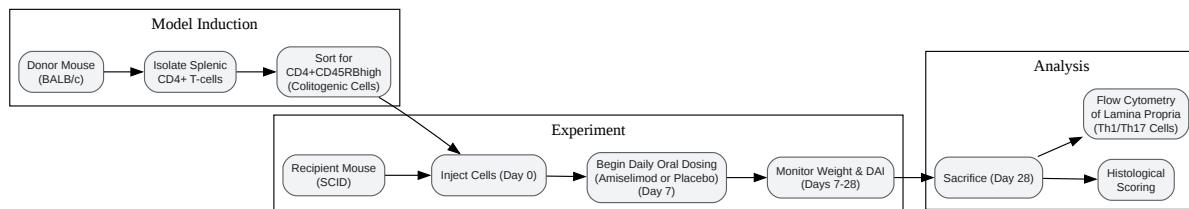
A key model used to assess efficacy is the CD4+CD45RBhigh T-cell transfer model, which induces a chronic, T-cell-mediated colitis resembling human IBD. **Amiselimod** has been evaluated in this model.[\[2\]](#)[\[6\]](#)

Table 1: Summary of Preclinical Data in a T-Cell Transfer Colitis Model

Parameter	Amiselimod (0.1 and 0.3 mg/kg)	Control (Vehicle)	Finding	Reference
Colitis Development	Inhibited	Progressive Disease	Efficacy was comparable to an anti-TNF- α monoclonal antibody.	[2]
Infiltrating T-cells	Significantly reduced	High infiltration	Reduced number of Th1 and Th17 cells in the colon's lamina propria.	[2]

Ozanimod has also shown efficacy in experimental animal models of colitis, where it was found to decrease inflammatory markers.[\[14\]](#)

Experimental Protocols


CD4+CD45RBhigh T-Cell Adoptive Transfer Model of Chronic Colitis

This protocol is based on the methodology described for **amiselimod** studies.[\[2\]](#)

- Cell Isolation: CD4+ T-cells are isolated from the spleens of healthy donor mice (e.g., BALB/c strain). Subsequently, the CD4+CD45RBhigh T-cell population, which contains

colitogenic effector T-cells, is sorted using flow cytometry.

- **Induction of Colitis:** Immunodeficient mice (e.g., SCID mice) are injected intraperitoneally with the isolated CD4+CD45RBhigh T-cells. These mice lack a functional adaptive immune system and cannot reject the transferred cells, which then migrate to the gut and induce colitis over several weeks.
- **Treatment Administration:** One week after cell transfer, daily oral administration of the test compound (**amiselimod** or vehicle) is initiated and continued for a predefined period (e.g., 21 days).
- **Monitoring and Endpoints:** Mice are monitored for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding (Disease Activity Index). At the end of the study, colonic tissue is collected for histological scoring of inflammation and for flow cytometric analysis to quantify the infiltration of immune cells (e.g., Th1, Th17) into the lamina propria.

[Click to download full resolution via product page](#)

Caption: Workflow for a T-cell transfer model of colitis.

Clinical Trial Performance in Ulcerative Colitis

Both ozanimod and **amiselimod** have been evaluated in randomized, double-blind, placebo-controlled trials for the treatment of ulcerative colitis. Ozanimod is approved for moderately to severely active UC, while **amiselimod** has completed a Phase 2 trial in mildly-to-moderately

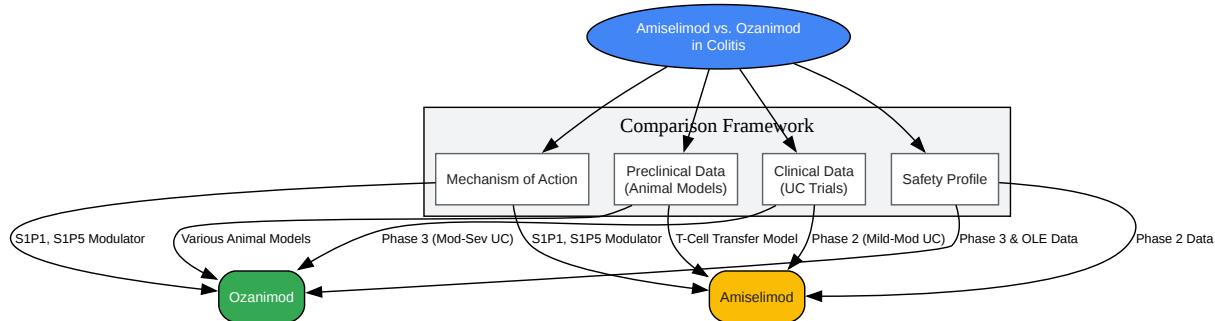
active UC.[7][15][16] A direct comparison is challenging due to differences in the patient populations and trial phases.

Table 2: Efficacy of **Amiselimod** in Mild-to-Moderate UC (Phase 2)

Endpoint (at 12 Weeks)	Amiselimod (0.2 mg & 0.4 mg)	Placebo	p-value	Reference
Mean Change in Modified Mayo Score	-2.3	-1.6	0.002	[17]
Clinical Remission	32.4%	17.8%	0.007	[17]
Endoscopic Improvement	42.7%	23.4%	<0.001	[17]

Table 3: Efficacy of Ozanimod in Moderate-to-Severe UC (Phase 3 - True North Study)

Endpoint	Ozanimod (0.92 mg)	Placebo	p-value	Reference
Induction (at 10 Weeks)				
Clinical Remission	18.4%	6.0%	<0.001	[7][14]
Clinical Response				
Clinical Response	47.8%	25.9%	<0.001	[7][14]
Mucosal Healing	27%	12%	<0.001	[7][14]
Maintenance (at 52 Weeks)				
Clinical Remission	37.0%	18.5%	<0.001	[7][14][18]
Clinical Response	60.0%	41.0%	<0.001	[7][14]
Mucosal Healing	46%	27%	<0.001	[14]


Note: Maintenance data for ozanimod is among patients who responded to induction therapy.

Experimental Protocols

Phase 2/3 Clinical Trial Design for UC

- Patient Population: Adults (18-75 years) with a confirmed diagnosis of active ulcerative colitis.[19] Ozanimod trials focused on moderate-to-severe disease (Mayo Score 6-12), while the **amiselimod** trial studied mild-to-moderate disease (Modified Mayo Score 3-8).[12][14][19]
- Study Design: A randomized, double-blind, placebo-controlled multicenter study. It includes a screening period, a 10-12 week induction period, and a maintenance period (up to 52 weeks or longer for ozanimod) for patients who respond to initial treatment.[18][19]

- Treatment Arms: Patients are randomized to receive a specific dose of the investigational drug (e.g., **amiselimod** 0.2 mg, **amiselimod** 0.4 mg, ozanimod 0.92 mg) or a matching placebo, administered orally once daily.[14][17]
- Primary and Secondary Endpoints:
 - Primary Endpoint (Induction): The proportion of patients achieving clinical remission at the end of the induction period (e.g., Week 10 or 12).[7][17] Clinical remission is typically defined by a stringent composite score, such as a Mayo score ≤ 2 with no individual subscore > 1 .[9]
 - Key Secondary Endpoints: Include the proportion of patients achieving clinical response, endoscopic improvement (e.g., Mayo endoscopy subscore of ≤ 1), and histologic remission.[7][17]
- Safety Monitoring: Includes regular monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters, particularly lymphocyte counts.[9]

[Click to download full resolution via product page](#)

Caption: Logical framework for comparing **amiselimod** and ozanimod.

Safety and Tolerability

S1P receptor modulators as a class are generally well-tolerated.[\[10\]](#)[\[20\]](#) Their mechanism of action leads to an expected reduction in peripheral lymphocyte counts, which is reversible upon discontinuation of the drug.[\[9\]](#)[\[10\]](#)

Table 4: Summary of Safety Profiles from Clinical Trials

Drug	Key Reported Adverse Events (AEs)	Important Considerations	Reference
Amiselimod	Generally well-tolerated in Phase 2 with no new safety signals identified. AEs occurring in $\geq 5\%$ of patients included UC worsening, anemia, and headache.	Does not require dose titration.	[12] [15]
Ozanimod	Common AEs include nasopharyngitis, headache, and upper respiratory tract infection. Serious infections are infrequent.	Requires initial dose titration to mitigate potential cardiac effects (bradycardia). Pre-treatment assessments (e.g., ECG, ophthalmic exam) are recommended.	[7] [9] [21]

Conclusion

Amiselimod and ozanimod are both selective S1P receptor modulators that have demonstrated efficacy in treating ulcerative colitis by inhibiting lymphocyte trafficking to the gut.

- Shared Foundation: Both drugs target S1P1 and S1P5 receptors, and their fundamental mechanism of action is nearly identical.

- Proven Efficacy: Ozanimod is an approved therapy with a robust body of Phase 3 data supporting its use in moderate-to-severe UC.[7][22] **Amiselimod** has shown promising and statistically significant results in its Phase 2 trial for mild-to-moderate UC.[17]
- Key Differentiators: The most significant differences lie in their stage of development, the patient populations studied (mild-to-moderate vs. moderate-to-severe UC), and dosing requirements, with **amiselimod** not requiring the initial dose titration needed for ozanimod. [15]

A definitive comparison of efficacy and safety would require a head-to-head clinical trial. However, the available data suggest that both molecules are effective agents within the S1P modulator class, offering valuable oral treatment options for patients with ulcerative colitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sphingosine-1-Phosphate Signaling in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis [mdpi.com]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]

- 10. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salix to Present Late-Breaking Data from Phase 2 Trial of Amiselimod in Active Ulcerative Colitis at Digestive Disease Week 2024 – Bausch Health Companies Inc. [ir.bauschhealth.com]
- 12. salixmedical.com [salixmedical.com]
- 13. Salix to Present Phase 2 Amiselimod Data for Ulcerative Colitis at DDW 2024 [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. amiselimod mild to moderate ulcerative colitis phase 2 trial [gastroendonews.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]
- 18. Clinical Studies Results | ZEPOSIA® (ozanimod) [zeposia.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Ulcerative Colitis | Ozanimod: A Review in Ulcerative Colitis | springermedicine.com [springermedicine.com]
- 21. researchgate.net [researchgate.net]
- 22. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Amiselimod vs. Ozanimod in Colitis Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664909#amiselimod-vs-ozanimod-in-colitis-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com